

MS8535: A Potent and Selective SPIN1 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MS8535 is a potent and selective small molecule inhibitor of Spindlin1 (SPIN1), a methyl-lysine reader protein implicated in various pathological conditions, including cancer. Developed through the optimization of a G9a/GLP inhibitor, MS8535 demonstrates high affinity and selectivity for SPIN1, making it a valuable chemical probe for elucidating the biological functions of this epigenetic reader. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MS8535, including detailed experimental protocols and a summary of its engagement in key cellular signaling pathways.

Chemical Structure and Properties

MS8535, with the IUPAC name N1-(7-(3-(isoindolin-2-yl)propoxy)-6-methoxy-4-(pyrrolidin-1-yl)quinazolin-2-yl)-N2,N2-dimethylethane-1,2-diamine, is a quinazoline derivative. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C28H38N6O2	_
Molecular Weight	490.65 g/mol	-
IUPAC Name	N1-(7-(3-(isoindolin-2- yl)propoxy)-6-methoxy-4- (pyrrolidin-1-yl)quinazolin-2-yl)- N2,N2-dimethylethane-1,2- diamine	_
Synonyms	MS-8535, Compound 18	
CAS Number	Not Available	_
Appearance	Solid	_
Purity	>98% (commercially available)	_
Solubility	Soluble in DMSO	-
Storage	Store at -20°C for long-term stability	_

Biological Activity and Selectivity

MS8535 is a highly selective inhibitor of SPIN1, a Tudor domain-containing protein that recognizes and binds to specific histone methylation marks, thereby regulating gene transcription. The inhibitory activity and binding affinity of **MS8535** for SPIN1 have been quantitatively characterized through various biochemical and biophysical assays.



Parameter	Value	Assay	Reference
IC50 for SPIN1	0.2 μM (202 ± 11 nM)	Fluorescence Polarization (FP) Biochemical Assay	
Kd for SPIN1	30 ± 2 nM	Isothermal Titration Calorimetry (ITC)	_
Cellular EC50	1.1 μΜ	NanoBRET Target Engagement Assay	-

MS8535 exhibits excellent selectivity for SPIN1 over a panel of other epigenetic targets. In a broad screening against 38 epigenetic targets, MS8535 showed no significant inhibition at a concentration of 1 μ M. A structurally similar but inactive analog, MS8535N (compound 19), is available as a negative control for in-vitro and in-vivo studies.

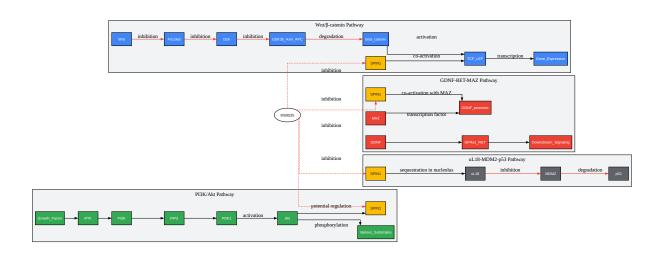
Mechanism of Action and Signaling Pathways

MS8535 exerts its biological effects by directly binding to the Tudor domain of SPIN1, thereby preventing its interaction with histone H3. This disruption of SPIN1's reader function interferes with the transcription of its target genes. SPIN1 has been shown to be a key regulator in several signaling pathways critical for cell proliferation, survival, and differentiation.

SPIN1-Modulated Signaling Pathways

The following diagrams illustrate the central role of SPIN1 in various signaling cascades. Inhibition of SPIN1 by **MS8535** is expected to modulate these pathways.





Click to download full resolution via product page

Caption: SPIN1's role in major signaling pathways and the inhibitory effect of MS8535.



Pharmacokinetics

The pharmacokinetic properties of **MS8535** have been evaluated in mice, demonstrating its bioavailability for in vivo studies.

Parameter	Value	Animal Model	Dosing	Reference
Administration Route	Intraperitoneal (IP)	C57BL/6 mice	5 mg/kg	
Bioavailability	Orally bioavailable	Mice	Not specified	
Plasma Concentration	>100 nM for the first 2 hours	C57BL/6 mice	5 mg/kg IP	_
Tolerance	Well-tolerated with no clinical signs of toxicity	C57BL/6 mice	5 mg/kg IP	_

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **MS8535** are provided below. These protocols are based on the methods described in the primary literature.

Fluorescence Polarization (FP) Biochemical Assay for SPIN1 Inhibition

This assay measures the ability of **MS8535** to displace a fluorescently labeled probe from the SPIN1 protein.

Materials:

- Recombinant SPIN1 protein
- Fluorescently labeled probe (e.g., a peptide derived from histone H3)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)

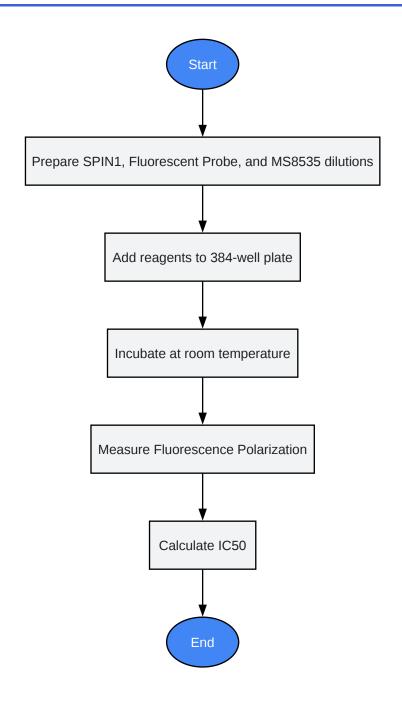


- MS8535 stock solution in DMSO
- 384-well, low-volume, black, round-bottom plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of MS8535 in assay buffer.
- In a 384-well plate, add the SPIN1 protein and the fluorescent probe to each well to a final volume of 10 μ L.
- Add 10 μL of the serially diluted MS8535 or DMSO (vehicle control) to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
- Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
- Calculate the IC50 value by fitting the data to a four-parameter logistic equation.





Click to download full resolution via product page

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of **MS8535** to SPIN1, allowing for the determination of the dissociation constant (Kd).



Materials:

- Recombinant SPIN1 protein
- MS8535 stock solution
- ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
- Isothermal titration calorimeter

Procedure:

- Dialyze the SPIN1 protein against the ITC buffer.
- Prepare a solution of SPIN1 in the ITC buffer at a known concentration (e.g., 10-20 μM).
- Prepare a solution of MS8535 in the same ITC buffer at a concentration 10-20 fold higher than the protein concentration.
- Load the SPIN1 solution into the sample cell of the calorimeter and the MS8535 solution into the injection syringe.
- Perform a series of injections of the MS8535 solution into the sample cell while monitoring the heat change.
- Analyze the resulting data using the instrument's software to determine the binding affinity
- To cite this document: BenchChem. [MS8535: A Potent and Selective SPIN1 Inhibitor for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372420#ms8535-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com